molecular formula C13H17N3OS B12271931 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol

Cat. No.: B12271931
M. Wt: 263.36 g/mol
InChI Key: AKQKMFMBNPBLSJ-UHFFFAOYSA-N
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Description

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a piperidin-3-ol moiety. The presence of an ethyl group at the 6-position of the thieno ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one: A structurally related compound with similar chemical properties.

    Pyrazolo[3,4-d]pyrimidine: Another compound with a fused pyrimidine ring system.

    Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: A compound with a triheteroaryl structure.

Uniqueness

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol is unique due to the presence of the piperidin-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C13H17N3OS/c1-2-10-6-11-12(14-8-15-13(11)18-10)16-5-3-4-9(17)7-16/h6,8-9,17H,2-5,7H2,1H3

InChI Key

AKQKMFMBNPBLSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCCC(C3)O

Origin of Product

United States

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